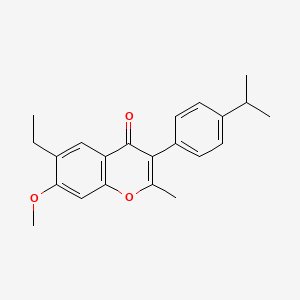
6-ethyl-3-(4-isopropylphenyl)-7-methoxy-2-methyl-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethyl-3-(4-isopropylphenyl)-7-methoxy-2-methyl-4H-chromen-4-one, also known as EIMMC, is a synthetic compound that belongs to the class of flavonoids. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
The mechanism of action of 6-ethyl-3-(4-isopropylphenyl)-7-methoxy-2-methyl-4H-chromen-4-one is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the cell. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy metabolism and cell survival. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has antioxidant properties and can scavenge free radicals, which are known to cause oxidative damage to cells. It also regulates the expression of various genes involved in cell cycle progression, apoptosis, and inflammation.
实验室实验的优点和局限性
6-ethyl-3-(4-isopropylphenyl)-7-methoxy-2-methyl-4H-chromen-4-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and can be stored for long periods without degradation. However, there are also some limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has poor bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for 6-ethyl-3-(4-isopropylphenyl)-7-methoxy-2-methyl-4H-chromen-4-one research. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to develop more potent and selective analogs of this compound that can overcome its limitations, such as poor solubility and bioavailability. Finally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets in the cell.
In conclusion, this compound is a synthetic compound that has shown promising therapeutic potential in various diseases. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways in the cell. Despite its limitations, this compound has several advantages for lab experiments and is a promising candidate for further research.
合成方法
6-ethyl-3-(4-isopropylphenyl)-7-methoxy-2-methyl-4H-chromen-4-one is synthesized through a multistep process that involves the condensation of 4-isopropylphenol with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with 2-methyl-4H-chromen-4-one in the presence of a base. The final product is obtained after methylation of the phenolic hydroxyl group using dimethyl sulfate.
科学研究应用
6-ethyl-3-(4-isopropylphenyl)-7-methoxy-2-methyl-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
In inflammation research, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It also suppresses the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response.
In neurodegenerative disorder research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It also enhances the production of neurotrophic factors, which promote the growth and survival of neurons.
属性
IUPAC Name |
6-ethyl-7-methoxy-2-methyl-3-(4-propan-2-ylphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O3/c1-6-15-11-18-20(12-19(15)24-5)25-14(4)21(22(18)23)17-9-7-16(8-10-17)13(2)3/h7-13H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLHPAQAPRPJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=CC=C(C=C3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2,4-dichlorophenoxy)ethyl]piperidine oxalate](/img/structure/B5010492.png)
![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B5010504.png)
![4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5010508.png)
![2,3,4,5-tetrabromo-6-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5010515.png)
![(3R*,4R*)-1-{[4-(3-hydroxy-1-propyn-1-yl)-2-thienyl]methyl}-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5010522.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B5010525.png)
![2-methyl-3,7-diphenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5010538.png)

![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5010551.png)
![2-[{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol ethanedioate (salt)](/img/structure/B5010553.png)
![2-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5010561.png)
![N-ethyl-6-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B5010569.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5010581.png)
